Ethyl 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetate
Description
Historical Development of Trifluoromethylpyridine Piperazine Derivatives
The synthesis of trifluoromethylpyridine piperazine derivatives originated from mid-20th-century efforts to optimize halogenated pyridine intermediates for agricultural applications. Early methodologies, such as liquid-phase chlorination of 2-chloro-5-trifluoromethylpyridine, faced industrial limitations due to excessive catalyst requirements (e.g., 1:1 substrate-to-catalyst ratios) and prolonged reaction times exceeding 15 hours. These challenges spurred innovations in vapor-phase reactions, particularly the use of activated carbon or metal chloride catalysts (e.g., FeCl₃, SbCl₅) at temperatures below 500°C, which selectively chlorinated the pyridine ring’s 3-position while minimizing side-chain modifications.
A pivotal advancement emerged with the development of ethyl 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetate, which integrated piperazine moieties to enhance molecular flexibility and binding affinity. This compound’s synthesis typically involves:
- Vapor-phase chlorination of 5-trifluoromethylpyridine derivatives to yield 3-chloro-5-trifluoromethylpyridine intermediates.
- Nucleophilic aromatic substitution to introduce the piperazine group at the pyridine’s 2-position.
- Esterification of the piperazine nitrogen with ethyl chloroacetate to form the final acetate derivative.
Comparative studies between liquid- and vapor-phase methods demonstrate that the latter reduces catalyst load by 60–70% and achieves reaction completion within 2–4 hours, enabling scalable production.
Classification Within Heterocyclic Compound Libraries
This compound belongs to two distinct heterocyclic families:
- Pyridines : Characterized by a six-membered aromatic ring with one nitrogen atom, the 3-chloro-5-trifluoromethyl substitution pattern confers strong electron-withdrawing effects, stabilizing the ring against nucleophilic attack.
- Piperazines : The 1,4-diazacyclohexane moiety introduces conformational flexibility, facilitating interactions with biological targets such as enzyme active sites or viral capsid proteins.
Structural Comparison of Representative Derivatives
This classification highlights the compound’s unique hybrid architecture, which merges the metabolic stability of fluorinated pyridines with the pharmacological versatility of piperazines.
Significance in Agrochemical Research
The compound’s agrochemical relevance stems from its dual role as:
- Synthetic Intermediate : It serves as a precursor for derivatives with demonstrated activity against plant viruses, including tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). For example, trifluoromethylpyridine piperazine analogs exhibit protective effects at EC₅₀ values as low as 18.4 μg/mL, surpassing commercial agents like ningnanmycin.
- Structure-Activity Relationship (SAR) Probe : Modifications to the ethyl acetate side chain or pyridine substituents enable systematic exploration of steric and electronic effects on bioactivity. Recent work has shown that chloro and trifluoromethyl groups at the 3- and 5-positions enhance membrane permeability and target binding.
Mechanistic studies indicate that such derivatives activate plant defense pathways, including phenylpropanoid biosynthesis, which upregulates enzymes like phenylalanine ammonia-lyase (PAL) and superoxide dismutase (SOD). These biochemical effects correlate with reduced viral replication rates in tobacco and cucumber models.
Research Objectives and Scope
Current research priorities include:
- Optimizing Synthetic Efficiency : Developing continuous-flow vapor-phase reactors to improve yield and purity during chlorination steps.
- Expanding Bioactivity Profiles : Screening this compound against emerging plant pathogens, such as Fusarium spp. and Xanthomonas spp., to evaluate broad-spectrum potential.
- Elucidating Molecular Mechanisms : Using cryo-electron microscopy and molecular docking to characterize interactions between the compound and viral RNA-dependent RNA polymerases.
These objectives align with global efforts to address pesticide resistance and climate-resilient crop development, positioning the compound as a strategic candidate for next-generation agrochemicals.
Properties
IUPAC Name |
ethyl 2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClF3N3O2/c1-2-23-12(22)9-20-3-5-21(6-4-20)13-11(15)7-10(8-19-13)14(16,17)18/h7-8H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEMIHKPHPHQBRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is mentioned that this compound is used for proteomics research Proteomics is the large-scale study of proteins, particularly their structures and functions
Mode of Action
As a compound used in proteomics research, it may interact with proteins in a variety of ways, potentially altering their structure or function.
Biochemical Pathways
Given its use in proteomics research, it’s likely that it could impact a wide range of biochemical pathways depending on the proteins it interacts with
Result of Action
As a compound used in proteomics research, its effects would likely depend on the specific proteins it interacts with and how these interactions alter cellular processes.
Biological Activity
Ethyl 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetate is a synthetic compound with notable biological activity, particularly in pharmacological contexts. This article reviews its structure, biological mechanisms, and relevant research findings.
Compound Overview
- Chemical Name : this compound
- CAS Number : 338979-08-1
- Molecular Formula : C₁₄H₁₇ClF₃N₃O₂
- Molecular Weight : 351.75 g/mol
Structure-Activity Relationship (SAR)
The compound features a piperazine ring substituted with a pyridine moiety that includes both chloro and trifluoromethyl groups. These substituents significantly influence the compound's lipophilicity and basicity, which are critical for its interaction with biological targets.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Piperazine Ring | Central structure influencing binding |
| Pyridine Substituent | Enhances lipophilicity and biological activity |
| Trifluoromethyl Group | Modifies electronic properties |
| Chloro Group | Potentially increases reactivity |
This compound has been investigated for its potential to modulate various biological pathways. Its mechanism of action likely involves:
- Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group may enhance binding affinity to specific enzymes or receptors.
- Interaction with Ion Channels : Preliminary studies suggest potential interactions with hERG (human Ether-à-go-go Related Gene) channels, which are crucial for cardiac repolarization.
Case Studies and Research Findings
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, a study demonstrated that derivatives containing trifluoromethyl groups showed significant antibacterial activity against various pathogens, suggesting potential applications in treating infections .
- Anti-inflammatory Properties : Compounds related to this structure have been shown to possess anti-inflammatory effects in vitro, indicating that this compound may also exhibit similar activity .
- Cancer Cell Growth Inhibition : In a recent investigation, analogs of this compound were tested for their ability to inhibit cancer cell growth. Results indicated that certain derivatives significantly reduced viability in tumorigenic cell lines while sparing normal cells .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Versatility: Ethyl 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetate serves as a key intermediate for synthesizing hydrazides, iminopropanoates, and quinoline derivatives, demonstrating adaptability in drug discovery .
- Biological Relevance: Piperazine-pyridine analogs are prevalent in neuroactive compounds (e.g., aripiprazole derivatives), while pyridinyloxy-phenoxy structures dominate herbicide design .
- Structure-Activity Relationships (SAR): Ester vs. Hydrazide: Hydrazide derivatives show improved solubility but reduced membrane permeability. Heterocyclic Core: Quinoline derivatives exhibit enhanced DNA interaction but higher metabolic clearance .
Q & A
Q. What are the key structural features of Ethyl 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}acetate, and how do they influence its physicochemical properties?
The compound comprises a pyridine ring substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively, linked to a piperazine moiety via an ethyl acetate bridge. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine ring introduces conformational flexibility, potentially influencing solubility and intermolecular interactions . Characterization via NMR and mass spectrometry is critical for confirming structural integrity, particularly verifying the substitution pattern on the pyridine ring .
Q. What synthetic methodologies are commonly employed to prepare this compound?
A typical synthesis involves coupling 3-chloro-5-(trifluoromethyl)-2-pyridinylpiperazine with ethyl bromoacetate under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base like potassium carbonate. Reaction monitoring via TLC or HPLC is recommended to optimize yield (typically 60-80%) and purity (>95%) . Post-synthesis purification often employs column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. How can researchers validate the purity and identity of this compound?
Standard protocols include:
- HPLC/GC-MS : To assess purity (>95%) and detect residual solvents.
- NMR Spectroscopy : H and C NMR confirm proton environments and carbon backbone, with emphasis on distinguishing piperazine N–CH peaks (~δ 2.5–3.5 ppm) and the trifluoromethyl group (~δ -62 ppm in F NMR) .
- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (e.g., C: 47.80%, H: 4.87%, Cl: 10.07%) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO, ethanol). Stability studies indicate degradation under prolonged exposure to light or acidic conditions. Storage recommendations include airtight containers at -20°C in the dark, with periodic purity checks via HPLC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
Key strategies include:
- Analog Synthesis : Modify the piperazine ring (e.g., replace with diazepane) or ester group (e.g., hydrolyze to carboxylic acid) to assess impact on bioactivity .
- Biological Screening : Test analogs against enzyme targets (e.g., kinases, GPCRs) using fluorescence-based assays or SPR for binding affinity measurements.
- Computational Modeling : Dock the compound into predicted binding pockets (e.g., using AutoDock Vina) to identify critical interactions, such as hydrogen bonding with the piperazine nitrogen .
Q. What experimental approaches resolve contradictions in reported biological activity data?
Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurity interference. Mitigation steps:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 0.1–100 µM) in triplicate.
- Orthogonal Assays : Confirm hits using alternative methods (e.g., cell viability vs. enzymatic inhibition).
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., hydrolysis of the ester group) that may confound results .
Q. How can the synthetic route be optimized for scalability while maintaining enantiomeric purity?
- Catalyst Screening : Evaluate palladium or copper catalysts for coupling efficiency.
- Flow Chemistry : Implement continuous-flow reactors to enhance reproducibility and reduce side reactions.
- Chiral HPLC : Monitor enantiomeric excess if stereocenters are introduced during synthesis .
Q. What strategies are effective in identifying biological targets for this compound?
- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by tryptic digest and LC-MS/MS identification .
- Gene Knockout Models : CRISPR/Cas9-mediated deletion of candidate targets (e.g., kinases) to observe phenotypic rescue in cellular assays .
Q. How can researchers address low bioavailability in preclinical studies?
Q. What analytical techniques are recommended for studying degradation products under stressed conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
